molecular formula C7H6ClF3N2 B8516386 1,4-Benzenediamine, 2-chloro-6-(trifluoromethyl)-

1,4-Benzenediamine, 2-chloro-6-(trifluoromethyl)-

Cat. No. B8516386
M. Wt: 210.58 g/mol
InChI Key: BIVAZZLOBSCJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812023B2

Procedure details

Acetic acid (13 mL) was added slowly to a mixture of zinc dust (12.4 g) and 2-chloro-4-nitro-6-trifluoromethyl-phenylamine (4 g) in tetrahydrofuran (40 mL). The reaction mixture was stirred for 1 hour, filtered through silica and concentrated in vacuo. The crude product was purified by flash chromatography to furnish 2.9 g (83%) of the title compound as a black solid. 1H NMR (500 MHz, CDCl3): 3.44 (b, 2H), 4.16 (b, 2H), 6.77 (d, 1H), 6.86 (d, 1H).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 g
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Cl:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[C:8]([C:15]([F:18])([F:17])[F:16])[C:7]=1[NH2:19]>O1CCCC1.[Zn]>[Cl:5][C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[C:8]([C:15]([F:18])([F:17])[F:16])[C:7]=1[NH2:19]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
12.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)N)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.